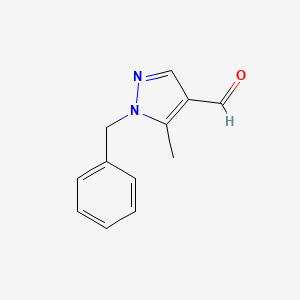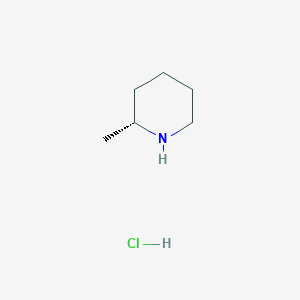
9-(trifluoromethyl)-9H-fluorene
Vue d'ensemble
Description
9-(Trifluoromethyl)-9H-fluorene is an organic compound characterized by the presence of a trifluoromethyl group attached to the fluorene backbone. The trifluoromethyl group, known for its strong electron-withdrawing properties, significantly influences the chemical and physical properties of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and electronic characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(trifluoromethyl)-9H-fluorene typically involves the introduction of the trifluoromethyl group into the fluorene structure. One common method is the trifluoromethylation of fluorene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like cesium fluoride. This reaction is often carried out under mild conditions, such as room temperature, in an organic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize readily available precursors and environmentally friendly reagents to generate the trifluoromethyl group on demand. The use of flow chemistry platforms allows for precise control over reaction conditions, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 9-(Trifluoromethyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into fluorene derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the fluorene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products: The major products formed from these reactions include fluorenone derivatives, substituted fluorenes, and various functionalized fluorene compounds .
Applications De Recherche Scientifique
9-(Trifluoromethyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic effects, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components
Mécanisme D'action
The mechanism of action of 9-(trifluoromethyl)-9H-fluorene is largely influenced by the trifluoromethyl group’s electron-withdrawing nature. This group can modulate the compound’s reactivity and interaction with molecular targets. In biological systems, the compound may interact with enzymes, receptors, and other proteins, altering their function and leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Fluorene: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
9-Fluorenone: Contains a carbonyl group instead of the trifluoromethyl group, leading to distinct chemical behavior.
Trifluoromethylbenzene: Shares the trifluoromethyl group but has a simpler aromatic structure.
Uniqueness: 9-(Trifluoromethyl)-9H-fluorene is unique due to the combination of the fluorene backbone and the trifluoromethyl group. This combination imparts specific electronic and steric properties that are not present in similar compounds. These properties make it particularly valuable in applications requiring high stability, reactivity, and specific interactions with biological targets .
Propriétés
IUPAC Name |
9-(trifluoromethyl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3/c15-14(16,17)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTRHIDLJVIYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B3105769.png)




![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)
![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)


![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)


